

Technical Guide: (S)-Carnitine Mesylate Solubility & Physicochemical Profiling

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Compound of Interest

Compound Name:	(S)-Carnitine Mesylate, Mesylate Salt
CAS No.:	161886-60-8
Cat. No.:	B1140194

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Executive Summary

(S)-Carnitine Mesylate (Methanesulfonate) is the sulfonate salt of the unnatural enantiomer of carnitine (D-Carnitine). While the natural (R)-enantiomer (L-Carnitine) is physiologically essential for fatty acid transport, the (S)-enantiomer is primarily utilized as a chiral building block in organic synthesis and as a resolving agent for chiral amines and alcohols.

The mesylate counterion is specifically selected to enhance the compound's solubility in polar organic solvents compared to the zwitterionic inner salt, facilitating homogeneous phase reactions. This guide details the solubility landscape of (S)-Carnitine Mesylate, providing thermodynamic insights and validated protocols for solubility determination.

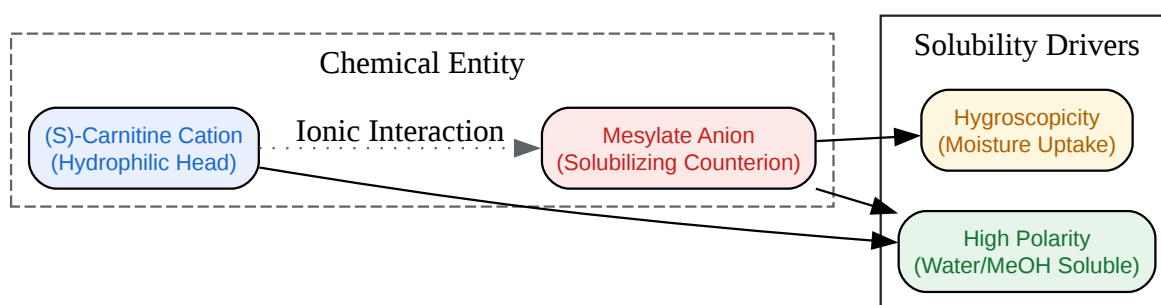
Chemical Identity & Stereochemical Criticality

Before assessing solubility, the exact chemical identity must be established to prevent the common confusion between "L/D" and "R/S" nomenclature in carnitine derivatives.

- IUPAC Name: (S)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium methanesulfonate

- Common Name: D-Carnitine Mesylate
- Stereochemistry:(S)-Configuration (corresponds to D-Carnitine).
 - Note: Natural L-Carnitine has the (R) configuration.
- CAS Number: 161886-60-8 (Generic for salt forms may vary; check specific catalog).[1]
- Molecular Formula:

Structural Visualization



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Figure 1: Structural components driving the solubility profile of (S)-Carnitine Mesylate.

Solubility Landscape

The solubility of (S)-Carnitine Mesylate is dictated by the competition between the high lattice energy of the crystalline salt and the solvation energy provided by the solvent. The mesylate anion (

) is a "soft" anion that disrupts the rigid lattice more effectively than chloride, often enhancing solubility in lower alcohols.

Solvent Compatibility Matrix

Solvent Class	Representative Solvent	Solubility Rating	Mechanism / Observation
Aqueous	Water (pH 7.0)	Very High (>500 mg/mL)	Strong ion-dipole interactions; complete dissociation.
Aqueous	PBS / Saline	High	Soluble, but common ion effect may slightly reduce limit compared to pure water.
Polar Protic	Methanol	High (>100 mg/mL)	Excellent solvation of the mesylate anion.
Polar Protic	Ethanol	Moderate - High	Good solubility; decreases with temperature. Useful for recrystallization.
Polar Aprotic	DMSO	High	Highly effective solvent for organic synthesis applications.
Polar Aprotic	DMF	Moderate	Soluble, often requires heating to dissolve high concentrations.
Ketones	Acetone	Insoluble / Trace	Anti-solvent; used to precipitate the salt from alcoholic solutions.
Ethers	Diethyl Ether / MTBE	Insoluble	Strictly anti-solvent.
Chlorinated	Dichloromethane (DCM)	Low / Sparingly	Limited solubility; mesylate improves this over the zwitterion, but still poor.

Thermodynamic Behavior

- **Hygroscopicity:** (S)-Carnitine Mesylate is hygroscopic. It will absorb atmospheric moisture to form a deliquescent mass if not stored under inert gas (Argon/Nitrogen).
 - **Implication:** Weighing must be performed quickly or in a glovebox to ensure mass accuracy during solubility testing.
- **Temperature Dependence:** Solubility in ethanol and isopropanol shows a steep positive correlation with temperature, making these solvents ideal for purification via recrystallization (dissolve hot, crystallize cold).

Experimental Protocols (Self-Validating)

To ensure scientific integrity, solubility data should not be taken from literature alone but verified experimentally using the following protocols.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility (

) in a specific solvent at

.

Reagents:

- (S)-Carnitine Mesylate (Dry, >98% purity).
- Target Solvent (HPLC Grade).
- 0.22

PTFE Syringe Filter.

Workflow:

- **Preparation:** Add excess (S)-Carnitine Mesylate solid (approx. 200 mg) to a 4 mL glass vial.

- Solvation: Add 1.0 mL of the target solvent.
- Equilibration: Seal vial and agitate (orbital shaker) at
for 24 hours.
 - Check: If all solid dissolves, add more solid until a visible precipitate remains (saturation).
- Sampling: Centrifuge at 10,000 rpm for 5 minutes.
- Filtration: Draw supernatant and filter through a 0.22
filter (pre-saturated with solvent).
- Quantification (Gravimetric):
 - Pipette exactly 0.5 mL of filtrate into a pre-weighed aluminum dish ().
 - Evaporate solvent (Vacuum oven at
or Nitrogen stream).
 - Weigh the dry residue ().
- Calculation:

Protocol B: HPLC Purity & Enantiomeric Excess Check

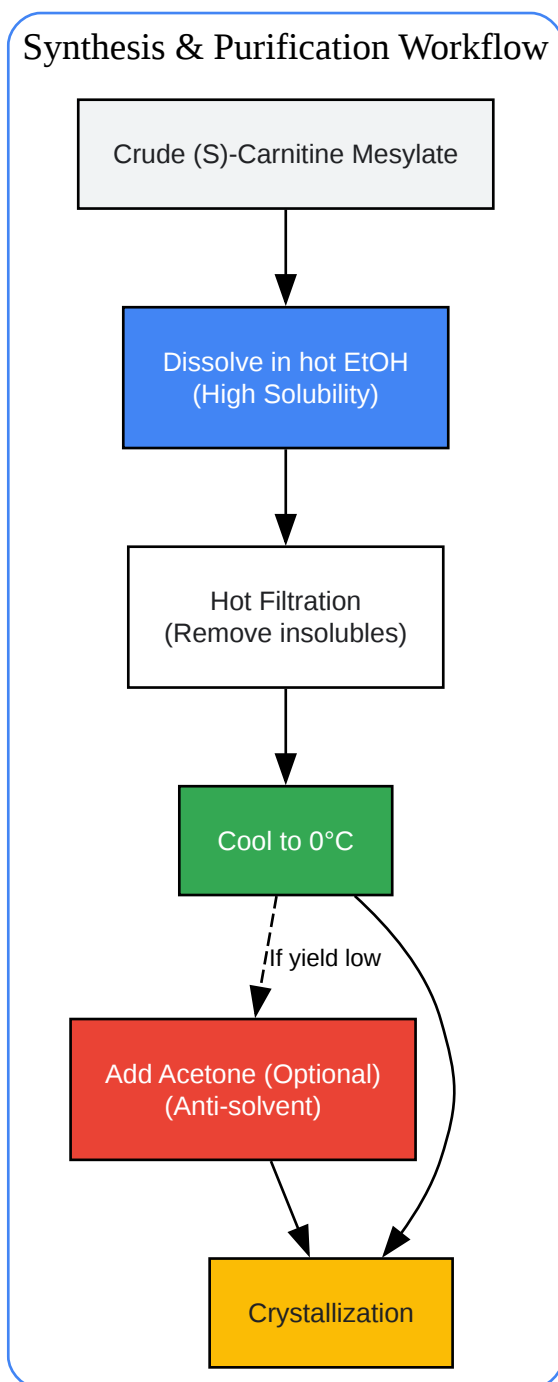
Since (S)-Carnitine is often a contaminant in L-Carnitine production or a specific chiral reagent, verifying the stereochemistry is critical.

- Column: Chiralpak IC or equivalent (Amylose tris(3,5-dichlorophenylcarbamate)).
- Mobile Phase: 60:40 Acetonitrile:Buffer (20mM
, pH 4.5).

- Flow Rate: 1.0 mL/min.
- Detection: UV at 205 nm (or CAD/ELSD for higher sensitivity).
- Validation: Inject pure L-Carnitine standard to confirm separation of the (R) peak from the (S) peak.

Process Logic & Applications

The solubility profile of (S)-Carnitine Mesylate directly informs its use in chemical processing.



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Figure 2: Purification logic based on differential solubility in Ethanol (solvent) and Acetone (anti-solvent).

Key Application Notes:

- **Chiral Resolution:** (S)-Carnitine Mesylate is used to resolve racemic mixtures of carboxylic acids. The high solubility in methanol allows for the formation of diastereomeric salts, which can then be fractionally crystallized using less polar solvents like ethyl acetate.
- **Synthesis Intermediate:** In the synthesis of chiral polymers or surfactants, the mesylate group acts as a stable leaving group precursor or simply as a solubilizing counterion to allow reactions in organic media (e.g., acylation in dichloromethane).

References

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 - PubChem Compound Summary for CID 10917 (L-Carnitine) and CID 2724480 (D-Carnitine). Confirms (S)-configuration corresponds to D-Carnitine.[2][3]
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- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

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